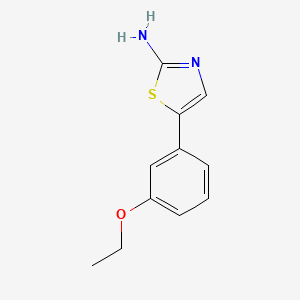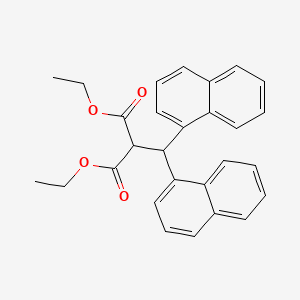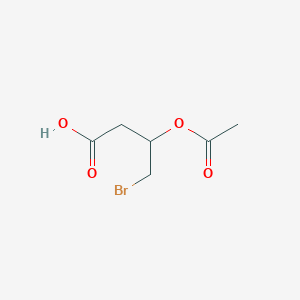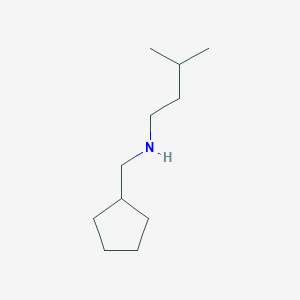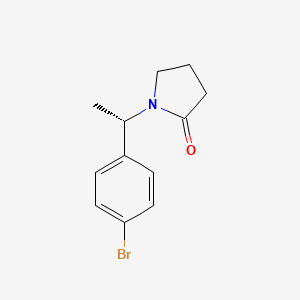
(S)-1-(1-(4-Bromophenyl)ethyl)pyrrolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-1-(1-(4-Bromophenyl)ethyl)pyrrolidin-2-one is a chiral compound with a pyrrolidinone core structure substituted with a 4-bromophenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(1-(4-Bromophenyl)ethyl)pyrrolidin-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromobenzaldehyde and (S)-pyrrolidin-2-one.
Formation of Intermediate: The 4-bromobenzaldehyde undergoes a condensation reaction with (S)-pyrrolidin-2-one in the presence of a suitable catalyst, such as p-toluenesulfonic acid, to form an intermediate Schiff base.
Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride to yield the desired this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the condensation and reduction reactions.
Optimization of Reaction Conditions: Optimizing reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and purity.
Purification: Employing purification techniques like recrystallization or chromatography to obtain the final product with high purity.
化学反応の分析
Types of Reactions
(S)-1-(1-(4-Bromophenyl)ethyl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride to yield alcohol derivatives.
Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other nucleophiles like amines or thiols under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Substituted phenyl derivatives.
科学的研究の応用
(S)-1-(1-(4-Bromophenyl)ethyl)pyrrolidin-2-one has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Material Science: It is utilized in the development of novel materials with specific properties, such as polymers and nanomaterials.
作用機序
The mechanism of action of (S)-1-(1-(4-Bromophenyl)ethyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to receptors or enzymes, modulating their activity.
Pathways Involved: It can influence signaling pathways, such as those involving G-proteins or kinases, leading to various biological effects.
類似化合物との比較
Similar Compounds
®-1-(1-(4-Bromophenyl)ethyl)pyrrolidin-2-one: The enantiomer of the compound with similar chemical properties but different biological activity.
1-(4-Bromophenyl)pyrrolidin-2-one: A compound lacking the chiral center, which may exhibit different reactivity and applications.
Uniqueness
(S)-1-(1-(4-Bromophenyl)ethyl)pyrrolidin-2-one is unique due to its chiral nature, which can result in enantioselective interactions with biological targets, making it valuable in the development of enantioselective drugs and catalysts.
特性
分子式 |
C12H14BrNO |
|---|---|
分子量 |
268.15 g/mol |
IUPAC名 |
1-[(1S)-1-(4-bromophenyl)ethyl]pyrrolidin-2-one |
InChI |
InChI=1S/C12H14BrNO/c1-9(14-8-2-3-12(14)15)10-4-6-11(13)7-5-10/h4-7,9H,2-3,8H2,1H3/t9-/m0/s1 |
InChIキー |
ZCVMQAFOUPWYEA-VIFPVBQESA-N |
異性体SMILES |
C[C@@H](C1=CC=C(C=C1)Br)N2CCCC2=O |
正規SMILES |
CC(C1=CC=C(C=C1)Br)N2CCCC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


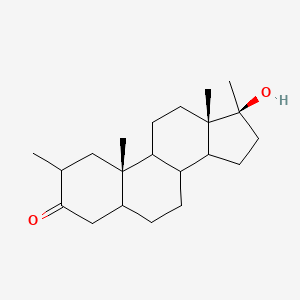
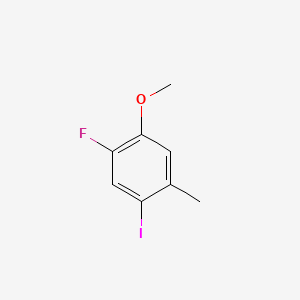

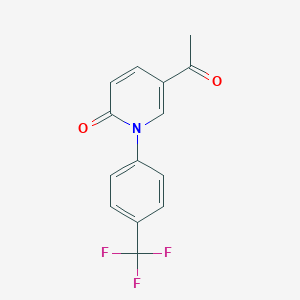
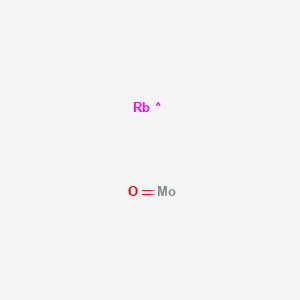

![2-Bromo-6-iodoimidazo[1,2-a]pyridine](/img/structure/B14769112.png)
